molecular formula C17H15N B186179 N-(3-methylphenyl)naphthalen-2-amine CAS No. 76783-57-8

N-(3-methylphenyl)naphthalen-2-amine

Cat. No.: B186179
CAS No.: 76783-57-8
M. Wt: 233.31 g/mol
InChI Key: RQIAICDOHSGNLG-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)naphthalen-2-amine is an organic compound with the molecular formula C17H15N It consists of a naphthalene ring system substituted with an amine group at the 2-position and a 3-methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)naphthalen-2-amine can be achieved through several methods. One common approach involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C . Another method involves the reaction of 2-naphthol with ammonium acetate at 270-280°C to form the acetyl derivative, which can then be converted to the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, tetrahydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through the device. In medicinal chemistry, its bioactivity is attributed to its ability to interact with specific receptors and enzymes, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for certain applications in organic electronics and medicinal chemistry, where specific molecular interactions are crucial .

Properties

IUPAC Name

N-(3-methylphenyl)naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIAICDOHSGNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389038
Record name N-(3-methylphenyl)naphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76783-57-8
Record name N-(3-methylphenyl)naphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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